4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one
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Overview
Description
4-aminospiro[1,3-oxazole-5,4’-2,3-dihydro-1H-naphthalene]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The oxazole ring in this compound is fused with a naphthalene ring, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminospiro[1,3-oxazole-5,4’-2,3-dihydro-1H-naphthalene]-2-one typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles is often achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
the general approach involves the use of flow synthesis techniques, which offer advantages in terms of safety and product purity .
Chemical Reactions Analysis
Types of Reactions
4-aminospiro[1,3-oxazole-5,4’-2,3-dihydro-1H-naphthalene]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form oxazoles.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2), DBU, bromotrichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted oxazoles and reduced derivatives of the original compound.
Scientific Research Applications
4-aminospiro[1,3-oxazole-5,4’-2,3-dihydro-1H-naphthalene]-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-aminospiro[1,3-oxazole-5,4’-2,3-dihydro-1H-naphthalene]-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Share a similar heterocyclic structure and are known for their broad range of biological activities.
Thiazoles: Another class of heterocycles with similar chemical properties and applications.
Oxazoles: Closely related to the compound , with similar synthetic routes and chemical behaviors.
Uniqueness
4-aminospiro[1,3-oxazole-5,4’-2,3-dihydro-1H-naphthalene]-2-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one |
InChI |
InChI=1S/C12H12N2O2/c13-10-12(16-11(15)14-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,13,14,15) |
InChI Key |
REFIFZTZIBUIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)C(=NC(=O)O3)N |
Origin of Product |
United States |
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